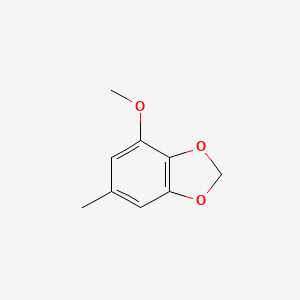

4-Methoxy-6-methyl-1,3-benzodioxole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6443-70-5 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

4-methoxy-6-methyl-1,3-benzodioxole |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(10-2)9-8(4-6)11-5-12-9/h3-4H,5H2,1-2H3 |

InChI Key |

YFMBBFKIGQXWIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)OCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Methoxy 6 Methyl 1,3 Benzodioxole

Strategies for the Formation of the 1,3-Benzodioxole (B145889) Ring System

The construction of the 1,3-benzodioxole ring is a fundamental step in the synthesis of 4-methoxy-6-methyl-1,3-benzodioxole. This is typically achieved through the formation of a methylenedioxy bridge on a catechol precursor.

Cyclization Reactions involving Appropriate Precursors

The formation of the 1,3-benzodioxole ring system can be accomplished through the cyclization of appropriate precursors, most commonly a catechol derivative and a methylene source. A prevalent method involves the reaction of a catechol with a dihalomethane, such as dichloromethane or dibromomethane, in the presence of a base. This reaction proceeds via a Williamson ether synthesis-like mechanism, where the catecholate dianion, formed in situ, acts as a nucleophile, displacing the halides from the dihalomethane in a double SN2 reaction to form the five-membered dioxole ring.

Various bases and solvent systems have been employed to facilitate this cyclization. These include strong bases like sodium hydroxide or potassium hydroxide, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Phase-transfer catalysts, such as quaternary ammonium salts, can also be utilized to enhance the reaction rate and yield by facilitating the transfer of the catecholate anion into the organic phase.

| Precursor 1 | Precursor 2 | Base/Catalyst | Solvent | Product | Yield (%) |

| Catechol | Dichloromethane | KOH / Phase-transfer catalyst | Water/Organic | 1,3-Benzodioxole | ~80% |

| 3-Methoxy-5-methylcatechol | Dichloromethane | Strong Base (e.g., NaH) | DMF | This compound | - |

| Catechol | Dibromomethane | Cs2CO3 | DMF | 1,3-Benzodioxole | High |

Synthesis from Catechol Derivatives

The synthesis of this compound specifically starts from a correspondingly substituted catechol, namely 3-methoxy-5-methylcatechol. The reaction of this precursor with a methylene source, such as dichloromethane or methylene bromide, under basic conditions, leads to the formation of the desired product. A Japanese patent describes a similar synthesis of 1-methoxy-2,3-methylenedioxybenzene from 1-methoxy-2,3-dihydroxybenzene and methylene bromide using a quaternary ammonium or phosphonium salt as a catalyst in an aqueous alkaline solution, suggesting a viable pathway for the target molecule. mdma.ch

Alternative methods for the formation of the methylenedioxy bridge from catechols include the use of other methylene transfer reagents like diiodomethane or formaldehyde (B43269) and its derivatives under acidic conditions.

Functionalization and Derivatization Approaches specific to this compound Analogues

Once the this compound core is synthesized, further functionalization can be carried out to introduce various substituents, leading to a diverse range of analogues.

Alkylation Reactions for Substituent Introduction

Alkylation reactions can be employed to introduce alkyl groups onto the aromatic ring or at other positions of the molecule, depending on the presence of suitable functional groups. For instance, if a formyl or acetyl group is present on the benzodioxole ring, it can be converted to an alcohol, which can then be alkylated.

A common method for O-alkylation is the Williamson ether synthesis , where an alkoxide reacts with an alkyl halide. atlantis-press.com This would be applicable if a hydroxyl group were present on an alkyl side chain of the benzodioxole.

Direct C-alkylation of the aromatic ring of this compound can be challenging but may be achieved through Friedel-Crafts alkylation. However, this reaction can sometimes lead to polysubstitution and rearrangement products.

Amine Formation Reactions

The introduction of an amine functional group is a key transformation in the synthesis of many biologically active molecules. For this compound analogues, an amine group can be introduced through various methods, typically starting from a carbonyl derivative.

Reductive amination is a widely used method for the formation of amines from aldehydes or ketones. organic-chemistry.orgnih.gov For example, a formyl derivative of this compound could be reacted with ammonia or a primary or secondary amine in the presence of a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), to yield the corresponding primary, secondary, or tertiary amine. masterorganicchemistry.comredalyc.org

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| 4-Methoxy-6-formyl-1,3-benzodioxole | Ammonia | NaBH3CN | 4-Methoxy-6-(aminomethyl)-1,3-benzodioxole |

| 4-Methoxy-6-formyl-1,3-benzodioxole | Methylamine | NaBH(OAc)3 | 4-Methoxy-6-((methylamino)methyl)-1,3-benzodioxole |

| 4-Methoxy-6-acetyl-1,3-benzodioxole | Ammonia | H2 / Catalyst | 4-Methoxy-6-(1-aminoethyl)-1,3-benzodioxole |

Oxidative Rearrangements

Oxidative rearrangement reactions can be powerful tools for the functionalization of aromatic compounds. Two notable examples are the Baeyer-Villiger oxidation and the Dakin reaction, which can be applied to carbonyl derivatives of this compound.

The Baeyer-Villiger oxidation involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wikipedia.orgorganic-chemistry.orgnih.gov If an acetyl derivative of this compound is subjected to Baeyer-Villiger conditions, it would be converted into the corresponding acetate (B1210297) ester. The regioselectivity of the oxygen insertion is predictable, with the more substituted group generally migrating.

The Dakin reaction is the oxidation of an ortho- or para-hydroxyaryl aldehyde or ketone with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate. libretexts.org While this compound itself does not have a free hydroxyl group, a derivative with a hydroxyl group ortho or para to a formyl or acetyl group could undergo this reaction. For instance, the oxidation of apiol aldehyde, a substituted benzodioxole, via a Baeyer-Villiger reaction to the corresponding phenol (B47542) has been reported, which is a key step in the synthesis of coenzyme Q analogues. mdpi.com This demonstrates the applicability of such oxidative rearrangements to this class of compounds.

| Substrate | Reagent | Reaction Type | Product |

| 4-Methoxy-6-acetyl-1,3-benzodioxole | m-CPBA | Baeyer-Villiger Oxidation | 4-Methoxy-6-methyl-1,3-benzodioxol-X-yl acetate |

| Hydroxy-substituted formylbenzodioxole | H2O2, Base | Dakin Reaction | Catechol derivative |

Formylation Procedures

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a critical step in the synthesis of various benzodioxole derivatives. This electrophilic aromatic substitution is typically achieved using a formylating agent in the presence of a Lewis acid catalyst. A well-documented procedure for the formylation of a structurally similar compound, 4,7-dimethoxy-5-propyl-1,3-benzodioxole, utilizes a formylation mixture prepared from ethyl formate and phosphorus pentachloride, which generates dichloromethyl methyl ether. mdpi.com This reagent, in the presence of tin(IV) chloride (SnCl₄) as a catalyst, effectively introduces a formyl group onto the electron-rich aromatic ring of the benzodioxole. mdpi.com The reaction is highly sensitive to temperature and must be carried out under anhydrous conditions to achieve high yields. mdpi.com

The process involves the dropwise addition of the benzodioxole derivative and the formylation mixture to a solution of SnCl₄ in a dry solvent, such as dichloromethane (CH₂Cl₂), at a reduced temperature of -10 °C. mdpi.com The reaction mixture is then maintained at 0 °C for a period to ensure completion. mdpi.com This method has been shown to produce the desired aldehyde in high yields, around 90%, following a simple work-up and recrystallization from ethanol. mdpi.com

| Parameter | Condition | Source |

|---|---|---|

| Substrate | 4,7-dimethoxy-5-propyl-1,3-benzodioxole | mdpi.com |

| Formylating Agent | Dichloromethyl methyl ether (from Ethyl formate and PCl₅) | mdpi.com |

| Catalyst | Tin(IV) chloride (SnCl₄) | mdpi.com |

| Solvent | Dry Dichloromethane (CH₂Cl₂) | mdpi.com |

| Initial Temperature | -10 °C | mdpi.com |

| Reaction Temperature | 0 °C | mdpi.com |

| Reaction Time | 1 hour | mdpi.com |

| Yield | 90% | mdpi.com |

Nucleophilic Addition Mechanisms

Nucleophilic addition is a fundamental reaction type in the synthesis and modification of benzodioxole derivatives, particularly those bearing a carbonyl group. The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This reaction results in the breaking of the carbon-oxygen π-bond and the formation of a new bond between the carbon and the nucleophile, changing the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

A common example involving a benzodioxole derivative is the synthesis of Schiff bases from a carbaldehyde precursor, such as 4-methoxybenzo mdpi.comresearchgate.netdioxole-5-carbaldehyde. iucr.orgiucr.org In this reaction, an amine acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. This is typically followed by a proton transfer and the elimination of a water molecule to form an imine, or Schiff base. The reaction is often carried out by refluxing the aldehyde and the amine in a solvent like ethanol. iucr.orgiucr.org The mechanism involves two key stages: the initial nucleophilic addition to the carbonyl, forming a tetrahedral intermediate (a carbinolamine), followed by dehydration.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Intermediate Formation: The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com

Protonation: The negatively charged oxygen is protonated, often by a solvent or a weak acid added in a subsequent step, to yield the final alcohol product. youtube.com

In acid-catalyzed nucleophilic additions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing even weak nucleophiles to attack. youtube.com

Advanced Synthetic Techniques and Methodological Improvements

Modern organic synthesis emphasizes efficiency, control, and sustainability. Advanced techniques are continuously being developed to improve the synthesis of complex molecules like this compound.

Optimization of Multi-step Reaction Sequences

Conversion to a bromo- intermediate using an Appel reaction. worldresearchersassociations.com

Nucleophilic substitution with sodium azide to form an azido- intermediate. worldresearchersassociations.com

A Huisgen 1,3-dipolar cycloaddition ("click reaction"). worldresearchersassociations.com

A final Suzuki-Miyaura coupling to introduce various substituents. worldresearchersassociations.com

The success of such a sequence relies on the high yield of each step and the compatibility of the reaction conditions. Automated systems using algorithms like Bayesian optimization can be employed to rapidly explore a wide range of reaction variables (temperature, concentration, residence time) to identify the optimal conditions for the entire sequence. researchgate.netnih.gov

Control of Reaction Conditions (e.g., temperature, solvent, catalysts)

Precise control over reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound and its analogues.

Temperature: As seen in the formylation of benzodioxole precursors, temperature control is critical. The initial addition of reagents is performed at -10 °C to manage the exothermic nature of the Lewis acid complexation and prevent side reactions, while the reaction is maintained at 0 °C to ensure a controlled rate of reaction and high product yield. mdpi.com

Solvent: The choice of solvent can influence reactant solubility, reaction rates, and even the reaction pathway. In the formylation reaction, a dry, non-protic solvent like dichloromethane (CH₂Cl₂) is essential to prevent the decomposition of the moisture-sensitive catalyst (SnCl₄) and reagents. mdpi.com In multi-step syntheses, maintaining the same solvent across several steps is beneficial as it avoids energy-intensive solvent-swapping procedures. nih.gov

Catalysts: Catalysts are fundamental to many synthetic transformations. In the formylation reaction, the Lewis acid SnCl₄ activates the formylating agent, making it a more potent electrophile. mdpi.com In other advanced syntheses of benzodioxole derivatives, palladium catalysts like PdCl₂(PPh₃)₂ are used for Suzuki-Miyaura cross-coupling reactions, which are essential for forming new carbon-carbon bonds. worldresearchersassociations.com The efficiency of these catalytic systems often depends on the choice of ligands (e.g., PPh₃) and bases (e.g., K₂CO₃) as well. worldresearchersassociations.com

| Reaction Type | Parameter Controlled | Specific Condition/Reagent | Purpose | Source |

|---|---|---|---|---|

| Formylation | Temperature | -10 °C to 0 °C | Control reaction rate, minimize side products | mdpi.com |

| Formylation | Catalyst | SnCl₄ | Activate electrophile | mdpi.com |

| Suzuki-Miyaura Coupling | Catalyst | PdCl₂(PPh₃)₂ | Facilitate C-C bond formation | worldresearchersassociations.com |

| Suzuki-Miyaura Coupling | Base | K₂CO₃ | Activate boronic acid component | worldresearchersassociations.com |

| Appel Reaction | Solvent | DCM | Appropriate medium for reactants | worldresearchersassociations.com |

Stereoselective Synthesis Considerations and Racemic Mixtures

While the target compound, this compound, is achiral, stereochemistry becomes a critical consideration when synthetic pathways involve the creation of one or more stereogenic centers in intermediates or in the synthesis of more complex derivatives. Nucleophilic additions to carbonyls, for instance, can generate new stereocenters. diva-portal.org

When a nucleophile adds to a prochiral aldehyde or ketone, a new stereocenter is formed. In the absence of any chiral influence (such as a chiral catalyst, auxiliary, or reagent), the attack of the nucleophile will occur from either face of the planar carbonyl group with equal probability. This results in the formation of a 50:50 mixture of two enantiomers, known as a racemic mixture.

Achieving stereoselectivity requires methods that can differentiate between the two faces of the carbonyl. This is a central challenge in modern organic synthesis and is often addressed through:

Substrate Control: Where an existing stereocenter in the molecule directs the approach of the incoming nucleophile.

Reagent Control: Employing a chiral reagent or catalyst that complexes with the starting material to favor attack from one specific direction.

For example, Mukaiyama aldol additions, a type of nucleophilic addition, can be rendered highly stereoselective through the choice of Lewis acid and reaction conditions. diva-portal.org Although not directly applicable to the synthesis of the achiral title compound, these principles are essential for expanding the synthetic utility of benzodioxole intermediates into chiral, biologically active molecules.

Precursor and Intermediate Chemistry in this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors and the controlled transformation through key chemical intermediates. The benzodioxole core itself is often derived from catechol or a substituted catechol.

Key precursors and the intermediates they form include:

Apiol and Dihydroapiol: Natural products like apiol, which can be isolated from parsley essential oil, serve as valuable starting materials. Apiol can be hydrogenated to form dihydroapiol (4,7-dimethoxy-5-propyl-1,3-benzodioxole). This dihydroapiol is a direct precursor that can undergo formylation to yield an aldehyde intermediate, which is a key building block for further modifications. mdpi.com

(6-bromobenzo[d] mdpi.comresearchgate.netdioxol-5-yl)methanol: This compound serves as a versatile starting material for introducing functionality through a series of well-defined steps. worldresearchersassociations.com It can be converted into a variety of important intermediates.

5-(bromomethyl)-6-bromobenzo[d] mdpi.comresearchgate.netdioxole: Formed via an Appel reaction, this intermediate possesses a reactive bromomethyl group suitable for nucleophilic substitution. worldresearchersassociations.com

5-(azidomethyl)-6-bromobenzo[d] mdpi.comresearchgate.netdioxole: Synthesized by substituting the bromomethyl group with an azide. This intermediate is a key component for "click chemistry" reactions. worldresearchersassociations.com

1-((6-bromobenzo[d] mdpi.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole: This triazole is formed from the azido intermediate via a cycloaddition. The remaining bromo-substituent on the benzodioxole ring is then perfectly positioned for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build molecular complexity. worldresearchersassociations.com

| Precursor | Key Intermediate | Transformation Reaction | Source |

|---|---|---|---|

| Apiol | Dihydroapiol | Hydrogenation | mdpi.com |

| Dihydroapiol | 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde | Formylation | mdpi.com |

| (6-bromobenzo[d] mdpi.comresearchgate.netdioxol-5-yl)methanol | 5-(bromomethyl)-6-bromobenzo[d] mdpi.comresearchgate.netdioxole | Appel Reaction | worldresearchersassociations.com |

| 5-(bromomethyl)-6-bromobenzo[d] mdpi.comresearchgate.netdioxole | 5-(azidomethyl)-6-bromobenzo[d] mdpi.comresearchgate.netdioxole | Nucleophilic Substitution | worldresearchersassociations.com |

| 5-(azidomethyl)-6-bromobenzo[d] mdpi.comresearchgate.netdioxole | 1-((6-bromobenzo[d] mdpi.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Huisgen Cycloaddition | worldresearchersassociations.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 6 Methyl 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-Methoxy-6-methyl-1,3-benzodioxole provides specific information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show four distinct signals corresponding to the aromatic protons, the methylenedioxy protons, the methoxy (B1213986) protons, and the methyl protons. Based on data from closely related structures, such as 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, the chemical shifts can be predicted. mdpi.com The two aromatic protons (H-5 and H-7) are not equivalent and are expected to appear as distinct singlets. The methylenedioxy group's two protons are equivalent and appear as a single sharp singlet, a characteristic feature for this moiety. mdpi.com The three protons of the methoxy group and the three protons of the methyl group also each produce a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 6.4-6.6 | Singlet (s) |

| H-7 | 6.3-6.5 | Singlet (s) |

| -OCH₂O- | ~5.9-6.2 | Singlet (s) |

| -OCH₃ | ~3.8-4.0 | Singlet (s) |

| Ar-CH₃ | ~2.1-2.3 | Singlet (s) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are influenced by the electronic effects of the substituents. The carbon of the methylenedioxy group typically resonates at a characteristic chemical shift of around 101-103 ppm. mdpi.com The methoxy carbon appears in the 55-61 ppm region, while the methyl carbon is found further upfield. mdpi.com The six carbons of the aromatic ring have distinct chemical shifts due to the substitution pattern.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 145-150 |

| C-6 | 130-135 |

| C-3a, C-7a (quaternary) | 135-145 |

| C-5 | 105-110 |

| C-7 | 95-100 |

| -OCH₂O- | 101-103 |

| -OCH₃ | 55-61 |

| Ar-CH₃ | 15-20 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. By measuring the mass of the molecular ion with very high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. ijpsm.com For this compound, HRMS would be used to measure the exact mass of the C₉H₁₀O₃ ion, thereby confirming its elemental formula and providing definitive proof of its identity. The technique is a standard method for the characterization of newly synthesized compounds and for identifying compounds in complex mixtures. ijpsm.comresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries. nih.gov For this compound (MW=166), the EI-MS spectrum is expected to show a prominent molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 166.

Characteristic fragmentation pathways for this structure include:

Loss of a methyl radical (•CH₃): A major fragment ion is expected at m/z 151, resulting from the cleavage of the methyl group from the aromatic ring. This forms a stable benzylic-type cation.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the methylenedioxy ring can lead to the loss of formaldehyde, a characteristic fragmentation for this functional group, producing an ion at m/z 136. miamioh.edu

Loss of a methoxy radical (•OCH₃): Cleavage of the methoxy group would result in a fragment ion at m/z 135.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) is an advanced analytical method ideally suited for identifying drug metabolites in complex biological matrices. The liquid chromatography component separates the parent compound from its metabolites, while the Q-TOF mass spectrometer provides high-resolution, accurate mass measurements for both the precursor ions and their fragment ions (in MS/MS mode). researchgate.netnih.gov This allows for the confident identification of "known unknowns" without the need for synthetic standards. researchgate.net

For this compound, potential metabolic pathways that could be investigated using LC-Q-TOF/MS include:

O-Demethylation: Enzymatic removal of the methyl group from the methoxy ether to form a phenol (B47542) metabolite.

Hydroxylation: The addition of a hydroxyl (-OH) group to either the aromatic ring or the methyl side chain.

Methylenedioxy Ring Cleavage: A common metabolic fate for benzodioxole-containing compounds, leading to the formation of a catechol derivative.

The ability of LC-Q-TOF/MS to perform non-targeted data acquisition also allows for retrospective analysis of data, enabling the identification of previously unknown metabolites as new metabolic pathways are discovered. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds and functional groups.

The presence of the methoxy group (-OCH₃) is confirmed by several key vibrational modes. The symmetric and asymmetric C-H stretching vibrations of the methyl group in the methoxy moiety typically appear in the 2988-2880 cm⁻¹ region. researchgate.net The C-O stretching vibration of the methoxy group is expected around 925 cm⁻¹. researchgate.net Additionally, rocking vibrations of the methyl group can be observed, often as a pair of bands around 1165-1157 cm⁻¹. researchgate.net

The 1,3-benzodioxole (B145889) ring system also gives rise to distinct IR absorptions. The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. The C-O-C stretching vibrations of the methylenedioxy bridge are characteristic and contribute to the fingerprint region of the spectrum. For the parent 1,3-benzodioxole, these absorptions are well-documented. chemicalbook.com The substitution pattern on the benzene (B151609) ring, with the methoxy and methyl groups, will influence the exact positions and intensities of these bands. The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.

The methyl group (-CH₃) attached to the benzene ring will also exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations occur in the 2960-2870 cm⁻¹ range, potentially overlapping with the methoxy C-H stretches. The asymmetric and symmetric bending vibrations are found around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

A detailed analysis of the IR spectrum, often aided by computational calculations, allows for the precise assignment of these vibrational modes, providing a comprehensive structural confirmation of this compound. researchgate.netmdpi.com

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Methoxy (-OCH₃) | C-H stretch (asymmetric & symmetric) | 2988 - 2880 researchgate.net |

| C-O stretch | ~925 researchgate.net | |

| CH₃ rock | 1165 - 1157 researchgate.net | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1600 - 1450 | |

| Methylenedioxy (-O-CH₂-O-) | C-O-C stretch | Fingerprint Region |

| Methyl (-CH₃) | C-H stretch (asymmetric & symmetric) | 2960 - 2870 |

| Bending (asymmetric) | ~1460 | |

| Bending (symmetric) | ~1380 |

Chromatographic Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers.

Gas chromatography (GC) is a primary method for determining the purity of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), it provides both quantitative and qualitative information.

For purity assessment, a sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A highly pure sample will ideally show a single major peak in the chromatogram. The peak area is proportional to the concentration, allowing for the quantification of the main component and any impurities present.

GC is also crucial for isomer analysis. Isomers of this compound, such as those with different substitution patterns on the aromatic ring, will likely have slightly different retention times on a suitable GC column. By optimizing the GC method, including the temperature program and the choice of the column's stationary phase, baseline separation of these isomers can be achieved. For instance, polar columns are often used to separate isomers with differing polarities. nist.gov

The National Institute of Standards and Technology (NIST) provides GC data for related compounds, which can be a valuable reference for method development. nist.govnist.gov GC-MS analysis further aids in the identification of separated components by providing their mass spectra, which serve as a molecular fingerprint. ijprajournal.comnih.govresearchgate.net

Table 2: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Value/Type |

| Column Type | Capillary Column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C (typical) |

| Oven Temperature Program | Ramped (e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280-300 °C (typical) |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for compounds that may not be suitable for GC due to low volatility or thermal instability. When equipped with a Diode Array Detector (DAD), HPLC provides not only a chromatogram but also the UV-Vis spectrum of each eluting peak.

For the analysis of this compound, a reversed-phase HPLC method is commonly employed. nih.govmdpi.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The purity of a sample is determined by the relative area of the main peak in the chromatogram. The DAD provides an additional layer of confirmation by comparing the UV spectrum of the main peak with that of a reference standard. Any impurities with different chromophores will have distinct UV spectra, aiding in their identification. mdpi.com HPLC can also be effective in separating isomers, as their different structures can lead to variations in their retention behavior on the column. nih.gov Method validation, including parameters like linearity, accuracy, and precision, is crucial for reliable quantitative analysis. mdpi.com

Table 3: Example High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Value/Type |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with a modifier like formic acid) nih.gov |

| Flow Rate | 1.0 mL/min (typical) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | Diode Array Detector (DAD) |

| Wavelength | Monitored at multiple wavelengths or over a range (e.g., 200-400 nm) |

For the detection and quantification of trace amounts of this compound, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.govmdpi.comlabor-staber.dethermofisher.com

This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After the sample is separated on the LC column, it enters the ESI source where the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in the positive ion mode.

The first mass spectrometer (MS1) selects the precursor ion of this compound. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for the detection of the compound at very low concentrations. nih.gov

The development of an LC-ESI-MS/MS method involves optimizing the ionization and fragmentation parameters for the target analyte. This includes selecting the appropriate precursor and product ions and optimizing the collision energy to achieve the best signal intensity. This highly sensitive technique is invaluable for trace analysis in complex matrices. nih.gov

Table 4: Representative LC-ESI-MS/MS Parameters

| Parameter | Value/Type |

| LC System | UHPLC or HPLC system |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z corresponding to the protonated molecule |

| Product Ions | Specific fragment ions generated from the precursor |

| Collision Gas | Argon or Nitrogen |

| Ion Source Temperature | Optimized for the analyte (e.g., 400 °C) nih.gov |

Computational Chemistry and Theoretical Modeling of 4 Methoxy 6 Methyl 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules. For 4-Methoxy-6-methyl-1,3-benzodioxole, various computational methods have been employed to analyze its structure and reactivity.

Semiempirical quantum chemistry methods provide a computationally efficient way to study the electronic structure of molecules. These methods are parameterized using experimental data to simplify the complex calculations of ab initio methods. For derivatives of 1,3-benzodioxole (B145889), methods such as AM1, PM3, MNDO, MINDO/3, and INDO have been utilized to explore the relationship between their molecular structure and properties. researchgate.net These calculations are instrumental in determining various quantum chemical parameters that correlate with the molecule's behavior. researchgate.net

Density Functional Theory (DFT) has become a popular method for electronic structure calculations due to its balance of accuracy and computational cost. materialsciencejournal.orgnih.gov The B3LYP functional, in conjunction with a 6-311G(d,p) basis set, is commonly used to optimize the molecular geometry and calculate various electronic properties. materialsciencejournal.orgepstem.net DFT calculations allow for the determination of parameters such as dipole moments, total energy, and the energies of frontier molecular orbitals. epstem.net These calculations provide a detailed understanding of the electronic distribution and reactivity of the molecule. nih.gov

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is used to determine the energy levels of molecular orbitals. youtube.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these orbitals are directly involved in chemical reactions. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. For 1,3-benzodioxole derivatives, the HOMO energy is a key parameter in understanding their reactivity. researchgate.net DFT calculations are frequently used to compute the HOMO energy, providing insights into the molecule's nucleophilic character. materialsciencejournal.orgnih.gov

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The LUMO energy is crucial for assessing the electrophilic nature of a molecule. researchgate.net Theoretical calculations provide the LUMO energy, which helps in predicting how the molecule will interact with electron-rich species. materialsciencejournal.orgnih.gov

The energy gap (ΔEg) between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. nih.gov The HOMO-LUMO gap can be calculated from the energies obtained through theoretical methods like DFT. epstem.net

Table 1: Calculated Quantum Chemical Parameters for a Related Benzodioxole Derivative This table presents theoretical data for a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, to illustrate the types of parameters obtained from computational studies.

| Parameter | Gas Phase | DMSO |

| HOMO Energy (eV) | -6.44 | -6.42 |

| LUMO Energy (eV) | -2.99 | -2.87 |

| Energy Gap (ΔEg) (eV) | 3.45 | 3.55 |

| Dipole Moment (Debye) | 8.59 | 11.23 |

| Total Energy (a.u.) | -1004.42 | -1004.44 |

Data derived from a study on a related pyran derivative. materialsciencejournal.org

Molecular Property Predictions and Theoretical Studies

Theoretical studies and predictions of molecular properties offer a detailed view of the intrinsic features of this compound, governing its physical and chemical behavior.

Dipole Moment Calculations and Analysis

A theoretical calculation, likely employing Density Functional Theory (DFT) or other ab initio methods, would be necessary to determine a precise value for the dipole moment of this compound. Such a calculation would provide valuable information about its intermolecular interactions and behavior in electric fields.

Charge Density Distributions (e.g., Mulliken Charges)

The distribution of electron density within a molecule can be quantified using various population analysis methods, with Mulliken charges being a common example. Although specific Mulliken charge calculations for this compound are not published, the expected charge distribution can be qualitatively described based on the electronegativity of the constituent atoms.

The oxygen atoms of the methoxy (B1213986) and dioxole groups are the most electronegative atoms in the molecule and will therefore exhibit partial negative charges. Conversely, the carbon atoms bonded to these oxygens, as well as the hydrogen atoms, will carry partial positive charges. The aromatic ring will have a complex distribution of charges due to the influence of the substituents. The electron-donating methoxy and methyl groups will increase the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to these groups.

A Mulliken population analysis, typically performed as part of a quantum chemical calculation, would provide specific numerical values for the partial atomic charges. This data is crucial for understanding the molecule's reactivity, electrostatic potential, and non-covalent interaction sites.

Theoretical Studies on Anomeric Effects in Dioxole Systems

The 1,3-benzodioxole scaffold exhibits a well-documented stereoelectronic phenomenon known as the anomeric effect. This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial position, which is contrary to what would be predicted based on steric hindrance alone. In the case of 1,3-benzodioxole, the anomeric effect is responsible for the puckered, non-planar conformation of the five-membered dioxole ring. acs.orgresearchgate.netacs.orgresearchgate.net This puckering arises from the stabilizing interaction between the lone pair of electrons on one of the oxygen atoms and the antibonding (σ*) orbital of the adjacent C-O bond. acs.orgacs.org

Theoretical studies on 1,3-benzodioxole have shown that it has a lower barrier to planarity compared to 1,3-dioxole (B15492876). researchgate.netacs.org This is attributed to the competing electronic interactions of the benzene ring, which can suppress the anomeric effect to some extent. researchgate.netacs.org

Solvatochromic Behavior and Solute-Solvent Interactions

Solvatochromism refers to the change in a substance's color, or more broadly, its absorption or emission spectra, when dissolved in different solvents of varying polarity. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. nih.gov Molecules with a significant difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism. rsc.org

While no specific solvatochromic studies have been reported for this compound, its structural features suggest that it would likely exhibit some degree of solvatochromism. The presence of the methoxy group and the oxygen atoms in the dioxole ring introduces polarity, and photoexcitation can lead to intramolecular charge transfer (ICT), altering the dipole moment. rsc.org

In polar solvents, a molecule with a more polar excited state will be stabilized to a greater extent than its ground state, leading to a red-shift (bathochromic shift) in its absorption spectrum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) would be observed. A systematic study of the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarity parameters (e.g., dielectric constant, Reichardt's dye ET(30) values) would be required to characterize its solvatochromic behavior and understand the nature of its solute-solvent interactions. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

Prediction and Analysis of Hydrophobicity (Log P)

The octanol-water partition coefficient (Log P) is a critical parameter that quantifies the hydrophobicity of a molecule. It plays a significant role in various chemical and biological processes, including drug absorption and distribution. QSAR and QSPR models are frequently employed to predict Log P values, avoiding the need for experimental measurements. These models typically use a set of molecular descriptors that encode structural, electronic, and topological features of the molecule.

For a molecule like this compound, relevant descriptors for a Log P prediction model would include:

Topological descriptors: Molecular weight, number of atoms, and various connectivity indices.

Electronic descriptors: Partial atomic charges, dipole moment, and polarizability.

Structural descriptors: Number of specific functional groups (e.g., ether, aromatic ring), and hydrogen bond donors/acceptors.

While a specific, experimentally validated QSAR model for this particular compound is not available in the literature, various computational programs can provide predicted Log P values based on different algorithms (e.g., atom-based contributions, fragment-based methods). A predicted XLogP3 value for a closely related compound, 6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole, is 4.1, suggesting a lipophilic character. nih.govnih.gov Given the structural similarities, the Log P of this compound is also expected to be in a range indicating significant hydrophobicity.

Table of Predicted Log P Values for Structurally Related Compounds

| Compound Name | Predicted Log P (XLogP3) |

| 6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | 4.1 |

This table provides a reference point for the expected hydrophobicity of similar benzodioxole derivatives.

A robust QSAR model for predicting the hydrophobicity of substituted benzodioxoles would require a large dataset of compounds with experimentally determined Log P values to establish a statistically significant correlation with calculated molecular descriptors. nih.gov

Investigation of Molecular Polarization and Hydration Energy

A comprehensive search for studies detailing the molecular polarization and hydration energy of this compound yielded no specific results. Computational studies on similar but distinct molecules, such as 4-Methoxythioanisole, have utilized methods like Density Functional Theory (DFT) to analyze molecular properties, but direct data for this compound is absent. The investigation of molecular polarization is crucial for understanding how a molecule's electron density is distributed and how it interacts with external electric fields, including the solvent environment. Hydration energy, the energy released upon solvation of a molecule in water, is a key parameter in determining its solubility and bioavailability. Without dedicated computational studies, these properties for this compound remain uncharacterized in the public domain.

Molecular Docking Simulations for Ligand-Target Interactions

Similarly, a thorough review of available literature did not uncover any specific molecular docking simulations performed with this compound against any particular enzyme or protein target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its receptor.

There is no available research that identifies the binding interactions of this compound with specific enzyme systems. While derivatives of 1,3-benzodioxole are known to interact with various biological targets, the specific binding modes, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, for this particular compound have not been computationally elucidated.

In Vitro Biological Interaction Mechanisms of 4 Methoxy 6 Methyl 1,3 Benzodioxole Derivatives

Investigation of Receptor Interactions and Neuropharmacological Activity

Derivatives of 1,3-benzodioxole (B145889) have been investigated for their neuropharmacological potential, including their interactions with dopaminergic systems and their ability to inhibit monoamine oxidase enzymes.

Studies on Dopaminergic Neuron Interactions

The neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is known to cause parkinsonism in various species by damaging dopaminergic neurons. nih.govnih.gov Its toxic effect is mediated by its metabolite, N-methyl-4-phenylpyridine (MPP+), which is selectively taken up by dopamine (B1211576) neurons. nih.gov Research has shown that certain compounds can protect against this MPTP-induced dopaminergic neuronal loss. For instance, (+)-Borneol has demonstrated a neuroprotective effect by increasing dopamine levels and reducing its metabolic rate in the striatum of MPTP-treated mice. nih.gov This protection is associated with a reduction in the loss of tyrosine hydroxylase-immunoreactive dopaminergic neurons. nih.gov While direct studies on 4-Methoxy-6-methyl-1,3-benzodioxole's interaction with dopaminergic neurons are not specified, the broader class of benzodioxole derivatives has been noted for potential neuroprotective effects. For example, the compound 6-[(2R,3R,4R,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-4-methoxy-1,3-benzodioxol was identified as potentially active against enzymes involved in Alzheimer's disease, suggesting a capacity for neuroprotection. semanticscholar.org

Monoamine Oxidase (MAO) Inhibition Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters like dopamine. nih.govyoutube.com Inhibition of these enzymes, particularly MAO-B, can be a therapeutic strategy for conditions like Parkinson's disease by preventing the breakdown of dopamine. nih.govmdpi.com Various derivatives of benzisoxazole, a related heterocyclic structure, have been shown to be potent and specific inhibitors of MAO-B. nih.gov For example, certain 2,1-benzisoxazole derivatives have demonstrated high inhibitory potency for MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov While 2C drugs are metabolized by MAO enzymes, N-benzylphenethylamines (NBOMes) like 25I-NBOMe are not, instead being metabolized by cytochrome P450 enzymes. wikipedia.org This highlights that the metabolic pathway can vary even within related compound families. The inhibition of MAO-A by MPTP is a competitive and reversible process, while its inhibition of MAO-B is noncompetitive and time-dependent. nih.gov

Exploration of Juvenile Hormone (JH) and Anti-Allatin Properties

Juvenile hormones (JHs) are sesquiterpenoid hormones that regulate critical processes in insects such as metamorphosis and reproduction. nih.govfrontiersin.org Compounds that interfere with JH action, known as anti-JH agents or anti-allatins, have potential as insect growth regulators. nih.govscispace.com Research into ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates, which share a dioxole ring system with benzodioxoles, has revealed significant anti-JH activity. nih.govnih.gov The introduction of bulky alkyloxy groups at the 7-position of the benzodioxan ring was found to substantially increase this activity. nih.govnih.gov Specifically, ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate demonstrated potent anti-JH effects, inducing precocious metamorphosis in silkworm larvae. nih.govnih.govresearchgate.net This compound was shown to decrease the levels of JH I and II in the hemolymph of the larvae. nih.govnih.gov

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives have been evaluated against several key enzymes, including cyclooxygenases and alpha-amylase, highlighting their potential as anti-inflammatory and anti-diabetic agents.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins, which are mediators of inflammation. najah.eduyoutube.com While COX-1 is constitutively active and involved in homeostatic functions, COX-2 is induced during inflammation. youtube.comnih.gov Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize side effects. youtube.com

A study on benzodioxole derivatives with aryl acetate (B1210297) and aryl acetic acid functionalities showed moderate inhibitory activity against both COX-1 and COX-2. najah.edunih.gov Notably, all synthesized compounds in this study exhibited better selectivity for COX-2 inhibition compared to the non-selective NSAID ketoprofen. najah.edu For instance, one aryl acetic acid derivative (compound 4d) was the most selective, while a diazepine-containing derivative (compound 4a) also showed high selectivity. najah.edunih.gov

| Compound | Functional Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 3b | Aryl Acetate | 1.12 | 1.3 | 0.862 |

| 4d | Aryl Acetic Acid | - | - | 1.809 |

| 4a | Diazepine | - | - | 0.85 |

| 4b | Diazepine | 0.363 | - | - |

| 4f | Aryl Acetic Acid | 0.725 | - | - |

| Ketoprofen (Reference) | - | - | - | 0.20 |

Data based on studies of various benzodioxole derivatives, not specifically this compound. The table presents a selection of findings to illustrate the range of activities.

Alpha-Amylase Inhibition Assays

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simpler sugars. nih.govnih.govnih.gov Inhibition of this enzyme can help manage blood sugar levels, making it a target for anti-diabetic drug development. nih.govnih.govnih.gov

Several benzodioxole carboxamide derivatives have been synthesized and evaluated for their α-amylase inhibitory activity. nih.gov Two compounds in particular, IIa and IIc, demonstrated potent inhibition with IC50 values of 0.85 µM and 0.68 µM, respectively. nih.gov These compounds showed negligible cytotoxicity against a normal human cell line, suggesting a favorable safety profile. nih.gov The study highlights the potential of benzodioxole derivatives as effective α-amylase inhibitors. nih.govmdpi.com

| Compound | α-Amylase IC50 (µM) |

|---|---|

| IIa | 0.85 |

| IIc | 0.68 |

| Acarbose (Reference) | - |

The table presents data for the most potent benzodioxole derivatives from the study.

Interaction with Specific Target Proteins (e.g., PR and Akt proteins)

While specific data on the direct interaction of this compound derivatives with the Progesterone Receptor (PR) is not extensively documented in the reviewed literature, significant findings have emerged regarding their impact on the Akt signaling pathway. The PI3K/Akt pathway is a critical growth-regulating cellular signaling cascade that is frequently over-activated in many human cancers. nih.gov A decrease in Akt activity is associated with a reduction in tumor cell proliferation. nih.gov

In vitro studies on certain N-benzylphenethylamine derivatives, such as 25C-NBOMe, have demonstrated cytotoxic effects on neuronal cell lines. wikipedia.org The mechanism of this neurotoxicity involves the inhibition of the Akt/PKB signaling pathway, a key regulator of cell survival. wikipedia.org The inhibition of the Akt pathway is a recognized strategy in cancer research, with various inhibitors undergoing development. nih.gov These inhibitors can be allosteric or compete with ATP at the active site, leading to reduced enzymatic activity and subsequent anti-proliferative effects. nih.gov Natural products like solenopsin (B1210030) and its derivatives have also been identified as inhibitors of Akt. nih.gov This suggests that derivatives of this compound may exert some of their biological effects by targeting and modulating the activity of the Akt protein, a central node in cellular signaling. nih.gov

Modulation of Cellular Processes and Pathways

The interaction of this compound derivatives with target proteins like Akt initiates a cascade of events that modulate fundamental cellular processes, including apoptosis, oxidative stress, and microbial proliferation.

Induction of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which various bioactive compounds exert their effects, particularly in the context of cancer research. The PI3K/Akt signaling pathway plays a pivotal role in regulating cell survival and apoptosis. mdpi.comnih.gov Activated Akt promotes cell survival by phosphorylating and inhibiting several pro-apoptotic factors, including Bad, Bax, and caspase-9. cellsignal.com

Derivatives of this compound can trigger apoptosis by inactivating this pro-survival pathway. Inhibition of Akt signaling prevents the negative regulation of death-promoting genes and leads to a series of downstream events that favor apoptosis. nih.govcellsignal.com This includes an increase in the Bax/Bcl-2 ratio, which alters mitochondrial membrane permeability, leading to the release of cytochrome c. nih.govcellsignal.com Cytochrome c release from the mitochondria is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspases-3, -6, and -7, culminating in cell death. cellsignal.com

Studies on specific benzodioxole derivatives have provided direct evidence of these mechanisms. For instance, certain carboxamide-containing benzodioxole compounds demonstrated the ability to induce cell cycle arrest in the G2-M phase. najah.edu Furthermore, some coumarin-benzimidazole hybrid compounds have been shown to induce caspase-dependent apoptosis by significantly inhibiting the PI3K-AKT-mTOR pathway. sigmaaldrich.com These findings indicate that a primary mechanism for the pro-apoptotic activity of these derivatives is the disruption of the PI3K/Akt signaling cascade. mdpi.com

Mechanisms of Antioxidant Activity

Benzodioxole derivatives, particularly those with hydroxyl and methoxy (B1213986) substituents, are recognized for their antioxidant properties. ontosight.aiontosight.ai The antioxidant activity of these phenolic compounds is primarily governed by three key mechanisms:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the O-H bond dissociation enthalpy. nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first donates an electron to the free radical, followed by the transfer of a proton. nih.gov

Sequential Proton-Loss Electron Transfer (SPLET): This mechanism also involves two steps, starting with the loss of a proton from the antioxidant, followed by an electron transfer. nih.gov

The presence of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups significantly enhances the antioxidant activities of these compounds. nih.gov Methoxy groups, being electron-donating, can increase the stability of the resulting antioxidant radical, thereby promoting the donation of a hydrogen atom or electron. nih.gov Generally, a higher number of methoxyl groups on the aromatic ring correlates with higher antioxidant activity. nih.gov

Research on new 1,3-benzodioxole derivatives, such as Hypecoumic acid, has demonstrated moderate antioxidant activity in DPPH-scavenging assays. mdpi.com Similarly, certain benzodiazepine (B76468) derivatives of benzodioxole have also shown moderate antioxidant potential. najah.edu

Table 1: Antioxidant Activity of Selected Benzodioxole Derivatives

| Compound | Assay | IC50 (µM) | Source |

| Hypecoumic acid | DPPH | 86.3 | mdpi.com |

| Benzodiazepine derivative 7a | DPPH | 39.85 | najah.edu |

| Benzodiazepine derivative 7b | DPPH | 79.95 | najah.edu |

| Trolox (Positive Control) | DPPH | 7.72 | najah.edu |

Antimicrobial Activity (Antibacterial, Antifungal) Mechanisms

Compounds containing the 1,3-benzodioxole moiety have demonstrated a spectrum of antimicrobial activities. researchgate.netnih.gov The mechanisms through which these derivatives exert their antibacterial and antifungal effects are generally understood to align with established principles of antimicrobial action. These mechanisms can be broadly categorized as follows:

Inhibition of Cell Wall Synthesis: Disrupting the formation of the bacterial cell wall, a structure essential for maintaining cellular integrity. mdpi.com

Alteration of Plasma Membrane Integrity: Causing damage to the cell membrane, leading to the leakage of essential intracellular components and cell lysis. mdpi.com

Disruption of Protein Synthesis: Interfering with ribosomal function, thereby halting the production of essential proteins. mdpi.com

Inhibition of Nucleic Acid Synthesis: Blocking the replication of DNA or the transcription of RNA. mdpi.com

Modulation of Key Metabolic Pathways: Inhibiting essential enzymes involved in critical metabolic processes. mdpi.com For example, some heterocyclic compounds are known to interact with the FtsZ protein, which is crucial for bacterial cell division. mdpi.com

In the context of antifungal activity, common mechanisms include the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane, or direct interaction with membrane sterols to disrupt membrane function. mdpi.com The development of resistance can occur through various strategies, such as alteration of the drug target, overproduction of the target enzyme, or efflux of the drug out of the cell. mdpi.com While benzotriazole (B28993) derivatives have shown good to moderate antibacterial and antifungal activity, the specific mechanistic pathways for many benzodioxole derivatives are still an area of active investigation. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into optimizing their potency and selectivity.

Influence of Substituents on Biological Potency and Selectivity

The biological effects of benzodioxole derivatives can be significantly modified by altering the substituents on the aromatic ring and associated side chains.

Methoxy and Hydroxyl Groups: The number and position of methoxy and hydroxyl groups are strongly linked to antioxidant activity. An increase in the number of methoxyl groups generally leads to higher antioxidant capacity. nih.gov In some cases, converting a methylenedioxy group to the corresponding methoxy/hydroxy groups has been reported to dramatically reduce antitumor activity, highlighting the importance of the intact benzodioxole ring for certain biological effects. nih.gov

Halogenation: The introduction of halogen atoms onto the structure can have a profound impact. In a series of benzodioxole derivatives evaluated as COX inhibitors, ortho-halogenated compounds generally displayed better activity than their meta-halogenated counterparts. nih.gov This is theorized to be due to the ortho-substituent forcing the aromatic rings into a non-coplanar orientation, which is favorable for COX inhibition. nih.gov Furthermore, halogenated compounds were found to be more cytotoxic than their non-halogenated analogues. nih.gov

Carboxamide and Ester Groups: The nature of the functional group can dictate the type and level of activity. For example, benzodioxole derivatives containing a carboxamide group showed anticancer activity, whereas other related derivatives were largely inactive. najah.edu In another study, ester-mono halogenated compounds exhibited better COX inhibitory activity than the corresponding acetic acid mono-halogenated compounds. nih.gov

Other Structural Features: The presence of an epoxy group in a side chain has been shown to increase the cytotoxicity of benzodioxole structures. nih.gov Fusing other heterocyclic rings, such as a benzodiazepine ring, to the benzodioxole core has been shown to enhance antioxidant activity. najah.edu

These findings underscore that the biological profile of this compound derivatives is highly dependent on their specific substitution patterns, offering a roadmap for the rational design of new compounds with tailored biological activities.

Table 2: Cytotoxicity of Halogenated Benzodioxole Derivatives on HeLa Cells

| Compound | Substituent | CC50 (mM) | Source |

| 3a | H (Ester) | 1.790 | nih.gov |

| 4a | H (Acid) | 1.050 | nih.gov |

| 3d | ortho-Br (Ester) | 0.321 | nih.gov |

| 3e | meta-Br (Ester) | 0.219 | nih.gov |

| 4d | ortho-Br (Acid) | 0.548 | nih.gov |

| 4e | meta-Br (Acid) | 0.632 | nih.gov |

Impact of Modifications to the Benzodioxole Moiety on Cellular Activity

While direct studies on this compound are lacking, research on analogous 1,3-benzodioxole derivatives provides some insights into how modifications to this core structure can influence cellular activity. The presence and positioning of functional groups such as methoxy and methyl groups are known to significantly alter a compound's lipophilicity, electronic distribution, and steric properties, which in turn affects its interaction with biological targets.

For instance, studies on other benzodioxole derivatives have shown that the introduction of methoxy groups can enhance a compound's ability to cross cellular membranes, a key factor in its bioavailability and intracellular activity. ontosight.ai The position of these groups is also crucial; for example, in a series of benzodioxole derivatives evaluated as cyclooxygenase (COX) inhibitors, the location of substituents on the aromatic ring played a significant role in their potency and selectivity for COX-1 versus COX-2 enzymes.

Without specific experimental data for this compound, any predictions regarding the impact of modifying its structure would be purely speculative. Further research is required to elucidate the structure-activity relationships for this particular scaffold.

Potential as Chemical Probes or Scaffolds in Biological Research

The 1,3-benzodioxole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. This suggests that the this compound framework could, in principle, serve as a starting point for the development of novel chemical probes or as a scaffold for building libraries of compounds for biological screening.

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. The development of a probe based on the this compound scaffold would require the identification of a specific biological target and subsequent optimization of the structure to achieve high potency and selectivity. Currently, there are no published examples of this specific scaffold being utilized for such purposes.

The broader benzodioxole scaffold has been incorporated into molecules targeting a range of biological processes, including neurotransmitter transporters and signaling pathways. wikipedia.org This history of the larger chemical class hints at the potential for its derivatives, though specific applications of this compound remain an open area for future investigation.

Environmental Fate and Degradation Research for Benzodioxole Compounds

Occurrence and Formation in Environmental Matrices

The presence of 4-Methoxy-6-methyl-1,3-benzodioxole in the environment, either through natural or anthropogenic processes, is not well-documented. Investigations into related compounds suggest potential pathways for its formation, but direct evidence is currently lacking.

Natural Occurrence in Plant Extracts and Essential Oils

Many benzodioxole derivatives are known to occur naturally as secondary metabolites in a variety of plants. nih.govmdpi.com For instance, safrole is a major component of sassafras oil, and myristicin (B1677595) is found in nutmeg. nih.govwikipedia.org A study on the root extract of Astrodaucus persicus identified several new benzodioxole compounds, indicating that this chemical structure is present in the plant kingdom. nih.gov However, there is no specific mention of this compound being isolated from plant extracts or essential oils in the reviewed literature. While a related compound, 4-Methyl-1,3-benzodioxole, is noted to be found in certain plants and essential oils, this does not directly confirm the natural occurrence of its methoxy-substituted counterpart. ontosight.ai

Environmental Persistence and Transformation Studies

The environmental behavior of this compound, including its persistence and how it transforms in various environmental compartments, is a critical area with a notable absence of specific research.

Investigation of Degradation Pathways and Metabolite Formation in Environmental Systems

Detailed studies on the degradation pathways and the formation of metabolites from this compound in environmental systems such as soil or water are not present in the available literature. The metabolism of related compounds like safrole has been studied, revealing complex pathways involving oxidation of both the allyl side chain and the methylenedioxy group. wikipedia.org These studies provide a potential model for how this compound might be transformed, but empirical data is required for confirmation.

Ecological Impact Research and Environmental Prioritization

Due to the lack of foundational data on its occurrence, persistence, and toxicity, there has been no specific ecological impact research or environmental prioritization for this compound. The EPA's Contaminant Candidate List, which identifies chemicals for potential regulatory consideration, does not include this compound. The broader category of benzodioxole compounds has been noted for various biological activities, which could have ecological implications, but specific research is needed to assess the impact of this compound.

No Specific Research Found on the Aquatic Environmental Fate of this compound

A thorough review of available scientific literature and databases has revealed a significant lack of specific research on the environmental fate and degradation of the chemical compound This compound in aquatic environments. Consequently, the detailed article on its effects in such ecosystems, as per the requested outline, cannot be generated at this time due to the absence of requisite scientific data.

Searches for this specific compound did not yield any studies detailing its aquatic toxicity, ecotoxicity, or biodegradation in water. While information exists for structurally related benzodioxole compounds, such as safrole and myristicin, and for other benzene (B151609) derivatives, these findings cannot be scientifically extrapolated to accurately represent the environmental behavior and impact of this compound.

The provided outline requires detailed research findings and data tables, which are contingent on the existence of primary research studies. Without such studies, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Further research and dedicated studies are necessary to determine the potential effects of this compound on aquatic life and ecosystems. Until such data becomes available, a comprehensive and scientifically sound article on this specific topic cannot be produced.

Future Research Directions and Applications in Academic Chemical Science

Exploration of Novel Synthetic Routes and Sustainable Catalytic Systems for Benzodioxole Derivatives

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical science. For 4-Methoxy-6-methyl-1,3-benzodioxole and its analogs, future research is poised to move beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.

One promising direction lies in the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate the synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives by reacting catechol with benzoic acid derivatives in the presence of polyphosphoric acid. tandfonline.comtandfonline.comresearchgate.net The advantages include drastically reduced reaction times (from hours to seconds), improved yields (60-85%), and the elimination of toxic organic solvents, aligning with the principles of green chemistry. tandfonline.comtandfonline.com Future studies could adapt this methodology for the synthesis of this compound, potentially starting from a suitably substituted catechol and an appropriate coupling partner.

Another key area of exploration is the use of heterogeneous and recyclable catalysts . Continuous flow chemistry, employing packed-bed reactors with catalysts like Zn-Aquivion, has demonstrated high efficiency in the acylation of 1,3-benzodioxole, a key reaction for introducing functional groups. mdpi.com This approach offers advantages such as enhanced heat and mass transfer, precise temperature control, and easier scalability. mdpi.com Research into developing specific heterogeneous catalysts for the regioselective functionalization of the this compound scaffold could lead to more sustainable and cost-effective production methods. The synthesis of benzodioxanes, a related class of compounds, has also been achieved through innovative and greener pathways using glycerol (B35011) carbonate and a basic catalyst, highlighting the potential for discovering novel reactive partners. rsc.org

| Synthetic Approach | Key Features | Potential Advantages for Benzodioxole Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yields, reduced energy consumption, solvent-free conditions. tandfonline.comtandfonline.com |

| Continuous Flow Chemistry | Use of packed-bed reactors with heterogeneous catalysts | Improved process control, easier scale-up, catalyst recyclability. mdpi.com |

| Green Chemistry Pathways | Use of non-toxic reagents and solvents | Reduced environmental impact, safer laboratory practices. rsc.org |

Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new chemical transformations. The development of advanced spectroscopic probes for real-time monitoring of reactions involving this compound is a significant future research direction.

Furthermore, in-line spectroscopic methods like UV/Vis, near-infrared (NIR), and Raman spectroscopy are powerful tools for monitoring bioprocesses and chemical reactions. mdpi.com Raman spectroscopy, in particular, provides detailed molecular-level information by probing the vibrational modes of molecules. mdpi.com The development of specific Raman probes tailored to the vibrational signatures of the this compound core and its reaction intermediates would enable non-invasive, real-time tracking of reaction kinetics and mechanistic pathways. For complex reaction systems, combining spectroscopic data with chemometric methods like Partial Least Squares (PLS) regression can allow for the continuous monitoring of key parameters. mdpi.com

| Spectroscopic Technique | Application in Benzodioxole Research | Key Advantages |

| ASAP-Mass Spectrometry | Real-time monitoring of synthesis | Rapid analysis, no sample preparation required. waters.com |

| Raman Spectroscopy | In-line reaction monitoring and mechanistic studies | Provides detailed molecular-level information, non-invasive. mdpi.com |

| NMR Spectroscopy | Structural elucidation and reaction monitoring | Provides detailed structural information, can be used for real-time monitoring with techniques like SABRE. nih.govresearchgate.net |

| UV/Vis Spectroscopy | Quantification and monitoring of aromatic compounds | Simple, cost-effective for certain applications. mdpi.com |

Refinement of Predictive Computational Models for Complex Structure-Activity Relationships

Computational chemistry offers a powerful toolkit for predicting the properties and activities of molecules, thereby guiding the design of new compounds with desired functionalities. For this compound and its derivatives, refining predictive computational models is a key area for future research.

Density Functional Theory (DFT) calculations have been successfully used to determine the most stable geometries and to analyze the electronic properties of 1,3-benzodioxole derivatives. acs.org These studies have provided insights into the non-planarity of the dioxole ring and the influence of the anomeric effect. acs.org Future computational work could focus specifically on this compound to understand how the interplay between the methoxy (B1213986) and methyl substituents affects its conformational preferences and reactivity.

Quantitative Structure-Activity Relationship (QSAR) models are invaluable for predicting the biological activity of compounds based on their chemical structure. researchgate.netnih.gov By developing QSAR models for a series of benzodioxole derivatives, researchers can identify the key structural features that contribute to a particular biological effect. nih.gov For instance, QSAR studies on benzimidazole (B57391) derivatives as cruzain inhibitors have demonstrated high predictive ability. nih.gov Similar approaches could be applied to a library of this compound derivatives to predict their potential as, for example, enzyme inhibitors or receptor modulators. The integration of phenotypic profiling data from assays like Cell Painting and L1000 with chemical structure information in deep learning models has also shown promise in predicting compound activity. biorxiv.org

| Computational Method | Application in Benzodioxole Research | Potential Insights |

| Density Functional Theory (DFT) | Geometric and electronic structure analysis | Understanding of conformational preferences, reactivity, and spectroscopic properties. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Identification of key structural features for desired activity, guiding the design of new compounds. researchgate.netnih.gov |

| Molecular Docking | Simulation of ligand-protein interactions | Predicting binding modes and affinities to biological targets. nih.govnih.gov |

| Molecular Lipophilicity Potential (MLP) | Evaluation of lipophilicity | Predicting membrane permeability and pharmacokinetic properties. euroasiajournal.org |

Elucidation of Intricate Biological Mechanisms and Identification of Novel Molecular Targets

Benzodioxole derivatives are known to exhibit a wide range of biological activities, and a significant area of future research will be to unravel the specific molecular mechanisms through which this compound exerts its effects and to identify novel biological targets.